molecular formula C10H10ClNO2 B2430985 3-Chloro-4-ethoxy-5-methoxybenzonitrile CAS No. 749920-57-8

3-Chloro-4-ethoxy-5-methoxybenzonitrile

Cat. No. B2430985
CAS RN: 749920-57-8
M. Wt: 211.65
InChI Key: ZZHNEMWUMPVWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-methoxybenzonitrile is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethoxy-5-methoxybenzonitrile consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be represented by the SMILES string: CCOc1c(cc(cc1Cl)C#N)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-ethoxy-5-methoxybenzonitrile, such as its melting point, boiling point, and density, are not specified in the sources I found. Its molecular weight is 211.65 .

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzonitrile is not specified in the sources I found. As it is used for research purposes , its mechanism of action may depend on the specific context of the research.

Safety and Hazards

Specific safety and hazard information for 3-Chloro-4-ethoxy-5-methoxybenzonitrile is not available in the sources I found. It is intended for research use only, not for diagnostic or therapeutic use .

Future Directions

The future directions of research involving 3-Chloro-4-ethoxy-5-methoxybenzonitrile are not specified in the sources I found. Given its use in research , future directions may depend on the outcomes of current studies and the evolving needs of the research community.

properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHNEMWUMPVWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-methoxybenzonitrile

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